molecular formula C18H20FN3O B4894828 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide

Cat. No. B4894828
M. Wt: 313.4 g/mol
InChI Key: OTPBCYBUJRAWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the histamine H3 receptor. It has been extensively studied for its potential to treat various neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD.

Mechanism of Action

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It plays a key role in the regulation of histamine release and neurotransmitter release. By blocking the histamine H3 receptor, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide increases the release of several neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects. The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide are primarily mediated by its action on the histamine H3 receptor.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the histamine H3 receptor, which makes it an ideal tool for studying the role of the histamine H3 receptor in various neurological disorders. However, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is to investigate its potential to treat other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of the histamine H3 receptor. Additionally, the development of novel drug delivery systems may overcome the limitations of 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide such as poor solubility and short half-life.

Synthesis Methods

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide can be synthesized using a series of chemical reactions. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with 3-pyridinecarboxylic acid to form the intermediate product. The intermediate product is then reacted with piperidine-4-carboxylic acid to obtain the final product, 1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide.

Scientific Research Applications

1-(2-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential to treat various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to improve attention and memory in healthy human subjects.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-17-6-2-1-4-15(17)13-22-10-7-14(8-11-22)18(23)21-16-5-3-9-20-12-16/h1-6,9,12,14H,7-8,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBCYBUJRAWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-(pyridin-3-yl)piperidine-4-carboxamide

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